
1,2-Dibromo-4,5-bis(dibromomethyl)benzene
Overview
Description
1,2-Dibromo-4,5-bis(dibromomethyl)benzene is an aromatic hydrocarbon characterized by a benzene ring with two bromine atoms attached at positions 1 and 2, and two dibromomethyl groups attached at positions 4 and 5. This compound is highly halogenated, which significantly impacts its reactivity and physical properties.
Mechanism of Action
Mode of Action
It is known that the compound can be used in the synthesis of alkylamino zinc (ii)phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy .
Biochemical Pathways
It is known, however, that the compound can be used in the synthesis of other compounds, suggesting that it may play a role in various chemical reactions .
Result of Action
Its potential use as a precursor in the synthesis of photosensitizers suggests that it may have a role in photodynamic therapy .
Action Environment
It is known that the compound is a halogenated aromatic hydrocarbon, which suggests that it may have potential toxicity to the environment and biological organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4,5-bis(dibromomethyl)benzene can be synthesized via the bromination of 1,2-dibromo-4,5-dimethylbenzene. The reaction involves the use of azobisisobutyronitrile as a radical initiator . The reaction conditions typically include:
Temperature: Moderate temperatures to facilitate the bromination process.
Solvent: Organic solvents like dichloromethane or chloroform to dissolve the reactants.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: To handle the increased volume of reactants.
Continuous Stirring: To ensure uniform mixing and reaction.
Purification: Techniques like recrystallization or column chromatography to obtain pure product.
Chemical Reactions Analysis
1,2-Dibromo-4,5-bis(dibromomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions:
Reagents: Nucleophiles such as amines or thiols.
Conditions: Mild to moderate temperatures, often in the presence of a base.
Products: Substituted benzene derivatives where bromine atoms are replaced by nucleophiles.
Elimination Reactions:
Reagents: Strong bases like potassium tert-butoxide.
Conditions: Elevated temperatures.
Products: Formation of alkenes through the removal of bromine atoms.
Hydrolysis:
Reagents: Water or aqueous bases.
Conditions: Mild to moderate temperatures.
Products: Formation of diol groups from dibromomethyl groups.
Scientific Research Applications
1,2-Dibromo-4,5-bis(dibromomethyl)benzene has diverse applications in scientific research:
Crystallography:
- Used in crystallographic studies to understand molecular structures and interactions.
Organic Chemistry:
- Employed in the synthesis of alkylamino zinc (II) phthalocyanines, which have potential applications as photosensitizers in photodynamic therapy .
Environmental Science:
- Investigated for its role in environmental pollution and its degradation pathways.
Medicinal Research:
- Studied for its potential use in developing new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
1,2-Dibromo-4,5-dimethylbenzene: A precursor in the synthesis of 1,2-dibromo-4,5-bis(dibromomethyl)benzene.
1,4-Dibromo-2,5-bis(bromomethyl)benzene: Another highly halogenated benzene derivative with similar reactivity.
Uniqueness: this compound is unique due to its high degree of bromination, which imparts distinct physical and chemical properties. Its multiple bromine atoms make it highly reactive and suitable for various substitution and elimination reactions, setting it apart from less halogenated analogs.
Properties
IUPAC Name |
1,2-dibromo-4,5-bis(dibromomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,7-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLVNMIEWOGDBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)C(Br)Br)C(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60479652 | |
| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13209-20-6 | |
| Record name | 1,2-Dibromo-4,5-bis(dibromomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60479652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | alpha,alpha,alpha',alpha',4,5-Hexabromo-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


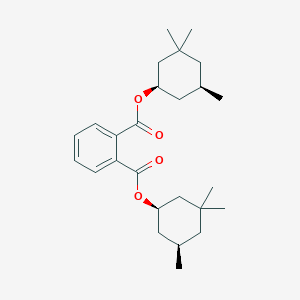

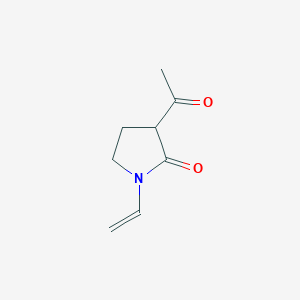
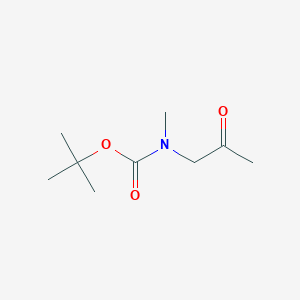
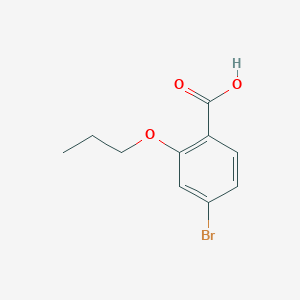

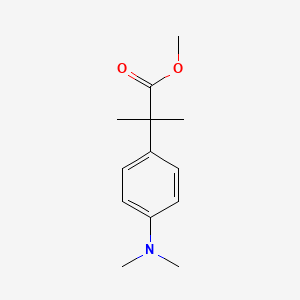


![2-(Benzo[b]thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1280824.png)

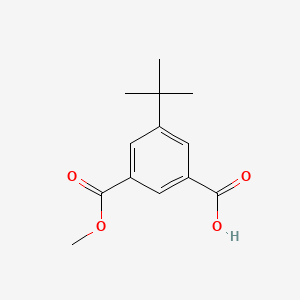

![1,3-Bis[(t-Butyldimethylsilyloxy)methyl]benzene](/img/structure/B1280839.png)
